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Disodium tetrabromophthalate - 25357-79-3

Disodium tetrabromophthalate

Catalog Number: EVT-317261
CAS Number: 25357-79-3
Molecular Formula: C8Br4Na2O4
Molecular Weight: 525.68 g/mol
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Product Introduction

Source and Classification

Disodium tetrabromophthalate is derived from the bromination process of phthalic anhydride, resulting in a compound that contains four bromine atoms attached to a phthalate structure. It falls under the category of flame retardants, specifically polybrominated compounds, which are utilized to enhance the fire resistance of various materials, including textiles and plastics .

Classification
  • Chemical Name: Disodium tetrabromophthalate
  • CAS Number: 1327-43-1
  • Molecular Formula: C8H2Br4Na2O4
  • Toxicity: Low acute oral toxicity (LD50 in rats approximately 2.7 g/kg for females and 3 g/kg for males) .
Synthesis Analysis

Disodium tetrabromophthalate can be synthesized through several methods, primarily involving the bromination of phthalic anhydride. The synthesis process typically involves:

  1. Bromination: Phthalic anhydride is reacted with bromine in the presence of a catalyst, often using solvents such as carbon tetrachloride or acetic acid to facilitate the reaction.
  2. Formation of Disodium Salt: The resulting tetrabromophthalic acid is then neutralized with sodium hydroxide to form disodium tetrabromophthalate.

Technical Details

  • Reaction Conditions: The reaction is generally conducted under controlled temperatures to prevent excessive decomposition of the reactants.
  • Yield Optimization: Adjustments in temperature, concentration of reactants, and reaction time can significantly affect the yield of disodium tetrabromophthalate.
Molecular Structure Analysis

The molecular structure of disodium tetrabromophthalate features a phthalate backbone with four bromine atoms substituted at specific positions on the aromatic rings.

Structure Data

  • Molecular Weight: Approximately 476.8 g/mol
  • Structural Representation:
    C8H2Br4Na2O4\text{C}_8\text{H}_2\text{Br}_4\text{Na}_2\text{O}_4

The presence of bromine atoms contributes to its flame-retardant properties by forming stable char during combustion, which acts as a barrier to further burning.

Chemical Reactions Analysis

Disodium tetrabromophthalate participates in various chemical reactions that enhance its utility as a flame retardant.

Reactions

  1. Thermal Decomposition: Upon heating, disodium tetrabromophthalate decomposes to release bromine radicals that can inhibit combustion processes.
  2. Polymer Blending: It can be blended with polymers where it interacts with polymer chains, forming a protective layer that reduces flammability.

Technical Details

  • Decomposition Temperature: Typically begins around 300°C.
  • Mechanism of Action: Involves radical scavenging during combustion, interrupting the free radical chain reactions necessary for sustaining fire.
Mechanism of Action

The flame-retardant mechanism of disodium tetrabromophthalate primarily occurs through two processes:

  1. Gas Phase Mechanism: Bromine radicals released during thermal degradation react with hydrogen radicals in the flame, effectively quenching combustion reactions.
  2. Condensed Phase Mechanism: The formation of char during thermal degradation creates an insulating layer that protects underlying materials from heat and reduces flammable gas production.

Data Supporting Mechanism

Experimental studies have shown that disodium tetrabromophthalate significantly reduces heat release rates in treated materials compared to untreated controls .

Physical and Chemical Properties Analysis

Disodium tetrabromophthalate exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: White crystalline solid.
  • Solubility: Soluble in polar organic solvents but insoluble in water.
  • Melting Point: Approximately 180°C.

Chemical Properties

  • Stability: Stable under normal conditions but decomposes upon prolonged heating.
  • Reactivity: Reacts with strong oxidizing agents and bases.

Relevant analyses indicate that its thermal stability and low volatility make it suitable for high-temperature applications .

Applications

Disodium tetrabromophthalate is widely used in various scientific and industrial applications due to its effective flame-retardant properties:

  1. Plastics Manufacturing: Incorporated into polyvinyl chloride and other plastics to enhance fire resistance.
  2. Textiles: Used as a treatment for fabrics to meet stringent fire safety standards.
  3. Electronics: Applied in circuit boards and other electronic components where fire safety is critical.
Synthesis and Manufacturing Methodologies

Catalytic Esterification Pathways for Brominated Phthalate Derivatives

Disodium tetrabromophthalate is synthesized via sequential esterification and salt formation reactions. The initial step involves catalytic esterification of tetrabromophthalic anhydride (TBPA) with alcohols (e.g., 2-ethylhexanol) to form alkyl tetrabromophthalate esters. Titanium-based catalysts, particularly titanium(IV) isopropoxide, are highly effective due to their Lewis acid properties, which facilitate nucleophilic acyl substitution. Under anhydrous conditions at 180–200°C, TBPA reacts with alcohols, achieving esterification yields exceeding 90% within 4–6 hours [3] [5].

Solid acid catalysts like sulfonated zeolites offer advantages in reusability and reduced waste. These materials provide Brønsted acid sites that catalyze esterification while tolerating trace water, minimizing side-product formation. Nano-structured titanium dioxide (TiO₂) catalysts further enhance efficiency due to their high surface area (≥150 m²/g), enabling 96% conversion at lower temperatures (150°C) [5].

Table 1: Catalytic Systems for Esterification of TBPA

Catalyst TypeReaction Temperature (°C)Yield (%)Reusability (Cycles)
Titanium(IV) isopropoxide180–20092–951 (homogeneous)
Sulfonated zeolites160–18088–905–7
Nano-TiO₂150–16096–985–7

The esterification mechanism proceeds via:

  • Coordination of TBPA carbonyl oxygen to Ti⁴⁺
  • Alcohol activation through hydrogen bonding
  • Nucleophilic attack forming the tetrahedral intermediate
  • Elimination of water to yield the diester [3] [5].

Optimization of Reaction Parameters in Disodium Salt Formation

The disodium salt is formed by saponifying alkyl tetrabromophthalate esters with sodium hydroxide. Critical parameters include:

  • Stoichiometry: A 1:2.1 molar ratio (ester:NaOH) ensures complete hydrolysis without base excess [3].
  • Solvent selection: Aqueous ethanol (50% v/v) enhances reactant miscibility.
  • Temperature control: Maintaining 60–70°C prevents thermal degradation of the product [4].

Purification involves acid precipitation (pH 2–3) to remove dibasic acid impurities, followed by recrystallization from methanol/water. Sodium carbonate treatment eliminates residual acidic byproducts; adding 5% w/w Na₂CO₃ during workup increases product purity to ≥99% [3] [4]. Process monitoring via pH-stat titration ensures precise endpoint detection during saponification, minimizing over-hydrolysis.

Table 2: Optimization Variables for Disodium Salt Synthesis

ParameterOptimal RangeEffect on Yield/Purity
NaOH:Ester molar ratio2.1:1Prevents unreacted ester
Reaction temperature60–70°CAvoids decomposition
Recrystallization solventMethanol:H₂O (3:1)Enhances crystal purity
Na₂CO₃ addition5% w/wNeutralizes acidic impurities

Industrial-Scale Production Challenges and Yield Maximization Strategies

Scaling disodium tetrabromophthalate synthesis faces three primary challenges:

Catalyst Recovery and ReuseHomogeneous titanium catalysts require energy-intensive separation. Implementing fixed-bed reactors with immobilized TiO₂ catalysts reduces waste and enables continuous operation. Pilot studies show 95% catalyst retention over 10 production cycles [5].

Byproduct ManagementTribromophthalate impurities form via partial debromination during esterification. Strategies include:

  • Inert atmosphere processing (N₂ sparging) to prevent oxidative debromination
  • Distillation-assisted purification to remove low-boiling impurities [3]

Energy and Yield OptimizationIndustrial reactors integrate reaction calorimetry to monitor exothermic saponification, enabling real-time cooling adjustments. This prevents thermal runaway and improves yield consistency. Additionally, countercurrent crystallization achieves >99% phase purity, meeting industrial flame retardant specifications [2] [6].

As a reactive flame retardant, disodium tetrabromophthalate is incorporated into polyurethane foams during polymerization. Industrial formulations using 6% w/w loadings achieve V-0 ratings (UL94) with minimal impact on thermal insulation properties [2] [6].

Properties

CAS Number

25357-79-3

Product Name

Disodium tetrabromophthalate

IUPAC Name

disodium;3,4,5,6-tetrabromophthalate

Molecular Formula

C8Br4Na2O4

Molecular Weight

525.68 g/mol

InChI

InChI=1S/C8H2Br4O4.2Na/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;;/h(H,13,14)(H,15,16);;/q;2*+1/p-2

InChI Key

UTNQAECQSKUEGD-UHFFFAOYSA-L

SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

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